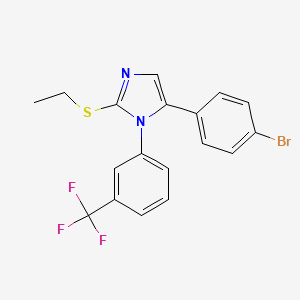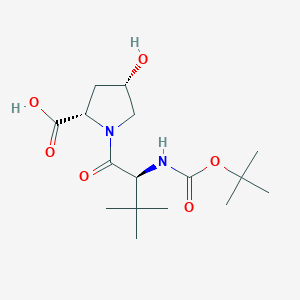
1-甲基-2-萘甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 1-methyl-2-naphthoate” is an aromatic ester . It may be used to synthesize a precursor, required for the preparation of a naphthopyran derivative .
Physical and Chemical Properties Analysis
“Methyl 1-methyl-2-naphthoate” has a refractive index of n20/D 1.603 (lit.), a boiling point of 320 °C (lit.), and a density of 1.17 g/mL at 25 °C (lit.) . A related compound, “Methyl 1-hydroxy-2-naphthoate”, has a melting point of 76-80 °C (lit.) .
科学研究应用
抗炎作用
MHNA 具有抗炎特性,使其与免疫学和炎症研究相关。 一项研究表明,MHNA 可显著抑制脂多糖 (LPS) 刺激的巨噬细胞中一氧化氮 (NO)、白细胞介素-1β (IL-1β) 和白细胞介素-6 (IL-6) 的释放 。这些作用归因于核因子κB (NF-κB) 和丝裂原活化蛋白激酶 (MAPKs) 信号通路的抑制。
合成化学:起始试剂
MHNA 可作为合成其他化合物的起始试剂。 例如,它可用于合成轴手性苯并咪唑衍生物 。对设计新型分子感兴趣的研究人员可能会发现 MHNA 作为合成砌块有用。
氮杂莫鲁金衍生物
MHNA 有助于合成氮杂莫鲁金衍生物,包括氮杂莫鲁金、2-去甲基-氮杂莫鲁金和 2,2-二去甲基-氮杂莫鲁金。 这些衍生物可能具有多种生物活性,需要进一步探索 .
光反应性质
2-甲氧基-1-萘甲酸甲酯是一种相关的化合物,表现出有趣的光反应行为。 在紫外线照射下,它会形成甲醇加合物和笼状化合物 。研究光化学或设计光响应材料的研究人员可能会发现这种特性很有趣。
生物测定和药物开发
MHNA 的抗炎作用使其成为生物测定的候选化合物。研究人员可以探索其对各种细胞通路的影响,包括 NF-κB 和 MAPKs。此外,MHNA 作为抗炎剂的潜力可能会激发药物开发工作。
总之,1-甲基-2-萘甲酸甲酯在炎症研究、合成化学和潜在的治疗应用方面具有前景。其多方面的特性值得跨越各个科学学科的进一步研究。 🌟
安全和危害
作用机制
Target of Action
Many organic aromatic esters, like “Methyl 1-methyl-2-naphthoate”, interact with various proteins, enzymes, or receptors in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The interaction between an organic aromatic ester and its target usually involves the formation of non-covalent bonds, such as hydrogen bonds or van der Waals forces. This can lead to changes in the conformation or activity of the target protein, enzyme, or receptor .
Biochemical Pathways
The impact on biochemical pathways would depend on the specific targets of the compound. For example, some organic aromatic esters have been found to inhibit inflammatory responses by suppressing certain signaling pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of organic aromatic esters like “Methyl 1-methyl-2-naphthoate” would depend on factors such as its size, polarity, and stability. These properties influence how the compound is absorbed into the body, distributed to different tissues, metabolized by enzymes, and finally excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits an enzyme involved in an inflammatory response, the result might be a reduction in inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of organic aromatic esters. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .
属性
IUPAC Name |
methyl 1-methylnaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-11-6-4-3-5-10(11)7-8-12(9)13(14)15-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCOLHYGLMOBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73721-17-2 |
Source


|
| Record name | methyl 1-methylnaphthalene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2,6-Dimethylmorpholino)methyl]-2,6-dimethylphenol hydrochloride](/img/structure/B2533786.png)

![ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2533790.png)
![1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride](/img/structure/B2533796.png)

![N-(1,3-Benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2533800.png)


![2,2-Dimethyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B2533803.png)


![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide](/img/structure/B2533807.png)

![4-{[(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-yliden)amino]methyl}benzenecarboxylic acid](/img/structure/B2533809.png)
